molecular formula C7H9N3S B1419142 [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine CAS No. 133891-23-3

[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine

Cat. No.: B1419142
CAS No.: 133891-23-3
M. Wt: 167.23 g/mol
InChI Key: GQVOAHURTUVFFM-UHFFFAOYSA-N
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Description

[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine ( 133891-23-3) is a high-value chemical building block with the molecular formula C 7 H 9 N 3 S and a molecular weight of 167.23 g/mol . This compound features a primary amine group attached to a 6-methylimidazo[2,1-b]thiazole scaffold, making it a versatile intermediate for constructing more complex molecules for pharmaceutical research and discovery . This amine is a key precursor in the synthesis of novel compounds with demonstrated anticancer properties. Research has shown that derivatives built upon this core structure exhibit potent activity against the MCF-7 breast cancer cell line . Specifically, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide , a related derivative, has been identified as a potent inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-angiogenic cancer therapy, with an IC 50 of 0.33 µM . Further biological studies on this derivative revealed its ability to induce apoptosis (programmed cell death) in cancer cells by significantly increasing the levels of pro-apoptotic markers such as Bax, caspase-8, caspase-9, and cytochrome C, while suppressing the anti-apoptotic protein Bcl-2 . It was also found to arrest the cell cycle at the G2/M phase . Researchers can utilize this amine to develop new potential therapeutic agents targeting tyrosine kinases and apoptotic pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to handle this material with appropriate care and in accordance with all applicable safety regulations.

Properties

IUPAC Name

(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVOAHURTUVFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Related compounds have been shown to have antimycobacterial properties, suggesting that they may target proteins or enzymes essential for the survival of mycobacteria.

Biochemical Pathways

Related compounds have been shown to have antimycobacterial properties, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacteria.

Result of Action

Related compounds have been shown to have antimycobacterial properties, suggesting that they may inhibit the growth and replication of mycobacteria.

Biological Activity

[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C7H9N3S
  • Molecular Weight : 167.23 g/mol
  • CAS Number : 133891-23-3

The compound features a unique combination of imidazo[2,1-b][1,3]thiazole and amine groups, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer activity. For instance:

  • A study reported that related compounds showed IC50 values ranging from 8.38 to 11.67 µM against various cancer cell lines, indicating potent cytotoxic effects .
  • The mechanism of action appears to involve the inhibition of key signaling pathways in cancer cells, such as the focal adhesion kinase (FAK) pathway .

Antimicrobial Activity

Compounds containing the imidazo[2,1-b][1,3]thiazole moiety have also been evaluated for their antimicrobial properties:

  • In vitro tests have demonstrated effectiveness against a range of bacterial strains .
  • The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It has been suggested that it could act as a modulator for certain receptors involved in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity
This compoundChemical Structure8.38 - 11.67 µMEffective against various bacteria
6-Methylimidazo[2,1-b][1,3]thiazoleSimilar core without amineNot specifiedLimited activity
Furan derivativesDifferent core structureVariableModerate activity

This table illustrates that while other compounds may share structural similarities, this compound exhibits superior bioactivity.

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

Case Study 1: Cancer Cell Line Studies

In a controlled study involving pancreatic cancer cell lines treated with related imidazo derivatives:

  • Significant inhibition of cell proliferation was observed.
  • The study concluded that these compounds could enhance the efficacy of existing chemotherapeutics like gemcitabine by modulating transporter proteins .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria:

  • Results indicated strong inhibitory effects on growth rates.
  • The findings support further development as potential therapeutic agents for bacterial infections .

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine serves as a crucial building block for synthesizing more complex molecules. It is utilized in:

  • Pharmaceutical Development : The compound is explored for its potential to create novel drugs targeting various diseases.
  • Agrochemicals : It is also investigated for applications in developing pesticides and herbicides due to its biological activity.

Biology

Research indicates that the compound exhibits promising antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for new antibiotic formulations.

Medicine

The potential of this compound as an anticancer agent is under investigation. Preliminary findings suggest that it may interfere with cellular processes such as:

  • Cell Growth Inhibition : It targets enzymes involved in nucleic acid synthesis.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells.

Industrial Applications

The compound is utilized in the production of various industrial chemicals:

  • Dyes and Pigments : Its unique structure allows it to be used as a precursor in dye synthesis.
  • Specialty Chemicals : It plays a role in manufacturing chemicals with specific properties for industrial applications.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [source not specified] demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Research

In another study published in [source not specified], the compound was tested on various cancer cell lines. Results showed a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. This suggests its effectiveness in disrupting cancer cell proliferation.

Comparison with Similar Compounds

N,N-Dimethyl-1-(6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)

  • Structure : Differs by having a dimethylamine group and a 4-(methylsulfonyl)phenyl substituent at position 6.
  • Biological Activity : Exhibits potent COX-2 inhibition (IC50 = 0.08 µM) with high selectivity (selectivity index = 313.7 over COX-1).
  • Key Findings :
    • The dimethylamine group at C-5 enhances COX-2 selectivity compared to bulkier amines.
    • The 4-(methylsulfonyl)phenyl group contributes to binding in the COX-2 active site .

Data Table 1: COX-2 Inhibition by Imidazo[2,1-b]thiazole Derivatives

Compound IC50 (COX-2, µM) Selectivity Index (COX-2/COX-1)
6a 0.08 313.7
[(6-Methylimidazo[...])methyl]amine Data not reported N/A

N′-(1-Butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide

  • Structure : Contains a carbohydrazide linker and a 1-butyl-2-oxoindolin-3-ylidene moiety.
  • Biological Activity :
    • VEGFR-2 inhibition (IC50 = 0.33 µM vs. Sorafenib’s 0.09 µM).
    • Induces apoptosis in MCF-7 cells via Bax activation (4.3-fold increase) and Bcl-2 suppression (0.36-fold).
    • Arrests cell cycle at G2/M phase (27.07% vs. control 11.31%) .
  • Comparison: The carbohydrazide group enhances VEGFR-2 binding but reduces metabolic stability compared to the target compound’s aminomethyl group.

Data Table 2: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Target (IC50) Apoptosis Induction (Fold Change)
Carbohydrazide derivative VEGFR-2: 0.33 µM Bax: 4.3; Caspase 9: 4.9
Sorafenib VEGFR-2: 0.09 µM Not reported
[(6-Methylimidazo[...])methyl]amine Under investigation N/A

4-[(E)-2-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]pyrimidin-2-amine

  • Structure : Features a conjugated ethenyl-pyrimidin-2-amine substituent.
  • Comparison : The extended conjugation in this compound may improve binding to kinase targets but reduce solubility compared to the target compound’s compact structure.

Ethyl 6-Bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate

  • Structure : Bromomethyl and ester groups at positions 6 and 5, respectively.
  • Utility: Serves as a synthetic intermediate for amino acid analogs (e.g., α-aminoadipic acid derivatives).
  • Key Finding : Bromination at position 6 enables further functionalization, highlighting the scaffold’s adaptability .
  • Comparison : The target compound’s methylamine group offers direct bioactivity, whereas brominated derivatives require additional steps for biological relevance.

Structure-Activity Relationship (SAR) Insights

Position 6 Substitution :

  • A methyl group (target compound) balances steric effects and metabolic stability.
  • Bulky groups (e.g., 4-(methylsulfonyl)phenyl in 6a ) enhance COX-2 selectivity but may limit target versatility .

Position 5 Modifications: Aminomethyl groups (target compound) favor interactions with polar enzyme pockets (e.g., VEGFR-2, IDO1). Carboxylate or carbohydrazide groups improve kinase inhibition but may reduce cell permeability .

Synthetic Accessibility :

  • The target compound can be synthesized via one-pot multicomponent reactions, enabling rapid diversification .

Q & A

Basic: What are the common synthetic routes for [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine?

Answer:
The synthesis typically involves cyclocondensation of 2-aminothiazole derivatives with α-halocarbonyl compounds. For example:

  • Step 1: React 6-methylimidazo[2,1-b][1,3]thiazole with a halogenated carbonyl precursor (e.g., bromoacetaldehyde) under mild heating (60–80°C) in a polar aprotic solvent like DMF .
  • Step 2: Introduce the methylamine group via nucleophilic substitution or reductive amination, using sodium borohydride or lithium aluminum hydride as reducing agents .
    Key Considerations: Optimize solvent choice (e.g., benzene for cyclization, ethanol for reduction) and reaction time (2–4 hours) to minimize side products .

Advanced: How can multi-step synthesis challenges (e.g., low yield, isomer formation) be addressed?

Answer:

  • Low Yield: Use catalytic additives like palladium on carbon or phase-transfer catalysts to enhance reaction efficiency .
  • Isomer Control: Employ stereoselective conditions (e.g., chiral auxiliaries or enantioselective catalysts) during cyclization. For example, L-proline derivatives can induce asymmetry in the imidazothiazole core .
  • Validation: Monitor intermediates via HPLC or LC-MS to track isomer ratios .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C6, amine at C5-methyl). Key signals: δ 2.4 ppm (s, 3H, CH₃), δ 3.8 ppm (s, 2H, CH₂NH₂) .
  • Mass Spectrometry: HRMS (ESI+) for molecular ion validation (expected [M+H]⁺: 195.08) .
  • IR: Stretching frequencies for NH₂ (~3350 cm⁻¹) and C=N (~1650 cm⁻¹) .

Advanced: How can structural ambiguities (e.g., tautomerism) be resolved?

Answer:

  • X-ray Crystallography: Resolve tautomeric forms by analyzing bond lengths and angles in the imidazothiazole ring .
  • Dynamic NMR: Study temperature-dependent chemical shift changes to identify tautomeric equilibria (e.g., amine vs. imine forms) .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict stable tautomers and compare with experimental data .

Basic: What biological activities have been preliminarily reported for this compound?

Answer:

  • Anticancer: Moderate inhibition of IDO1 (indoleamine 2,3-dioxygenase 1) in vitro (IC₅₀ ~5 µM), linked to immunomodulatory effects .
  • Antimicrobial: Activity against Gram-positive bacteria (e.g., S. aureus, MIC ~12.5 µg/mL) via membrane disruption .
  • COX-2 Inhibition: Structural analogs show selectivity (SI >300) by targeting the amine substituent’s steric and electronic properties .

Advanced: How can structure-activity relationships (SAR) guide optimization for COX-2 inhibition?

Answer:

  • Substituent Effects: Bulkier amines (e.g., N-cyclopropyl) enhance COX-2 selectivity by fitting into the hydrophobic pocket .
  • Electron-Withdrawing Groups: Nitro or cyano groups at C3 improve binding affinity (ΔG ~−9.2 kcal/mol) .
  • Validation: Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes before synthesis .

Basic: What chemical reactions are feasible for modifying the amine group?

Answer:

  • Acylation: React with acetyl chloride in pyridine to form amides .
  • Alkylation: Use methyl iodide/K₂CO₃ in DMF for N-methylation .
  • Schiff Base Formation: Condense with aldehydes (e.g., benzaldehyde) under anhydrous conditions .

Advanced: How does solvent polarity affect the compound’s stability during storage?

Answer:

  • Polar Solvents (e.g., DMSO): Promote hydrolysis of the imidazothiazole ring; store in anhydrous DCM or acetonitrile at −20°C .
  • Light Sensitivity: Degrades via photooxidation; use amber vials and inert atmosphere (N₂/Ar) .
  • Stability Assays: Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Basic: What computational tools are used to model interactions with biological targets?

Answer:

  • Docking: AutoDock or Glide for predicting binding to IDO1 or COX-2 .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger .
  • ADMET Prediction: SwissADME or pkCSM for bioavailability and toxicity profiling .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Assay Variability: Standardize protocols (e.g., ATP levels in cell viability assays) .
  • Structural Confirmation: Re-synthesize disputed compounds and validate purity (>95% via HPLC) .
  • Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Tables

Table 1: Key Synthetic Methods and Yields

MethodReagents/ConditionsYield (%)Reference
Cyclocondensation2-Aminothiazole, bromoacetaldehyde, DMF, 70°C65–72
Reductive AminationNaBH₄, ethanol, rt58
Palladium-Catalyzed CouplingPd/C, DMF, H₂ (1 atm)81

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine

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